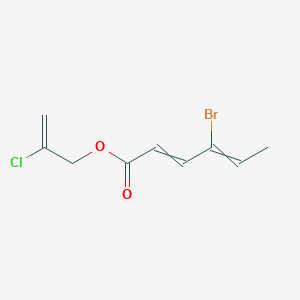
2-Chloroprop-2-en-1-yl 4-bromohexa-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroprop-2-en-1-yl 4-bromohexa-2,4-dienoate is an organic compound characterized by the presence of both chlorine and bromine atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroprop-2-en-1-yl 4-bromohexa-2,4-dienoate typically involves the reaction of 2-chloroprop-2-en-1-ol with 4-bromohexa-2,4-dienoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction conditions may include the use of an inert atmosphere, such as nitrogen, and a solvent like dichloromethane to dissolve the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as chromatography and spectroscopy, are employed to verify the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloroprop-2-en-1-yl 4-bromohexa-2,4-dienoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The double bonds present in the molecule can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce carboxylic acids or ketones .
Scientific Research Applications
2-Chloroprop-2-en-1-yl 4-bromohexa-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloroprop-2-en-1-yl 4-bromohexa-2,4-dienoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modification of proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-2-propen-1-ol: Similar in structure but lacks the bromine atom.
2-Chloro-4-bromobenzaldehyde: Contains both chlorine and bromine but has a different core structure.
2-Bromo-4-chloro-1-fluorobenzene: Another compound with both chlorine and bromine atoms but includes a fluorine atom as well.
Uniqueness
Its ability to undergo various chemical reactions and its utility in multiple fields of research make it a valuable compound .
Properties
CAS No. |
89752-66-9 |
|---|---|
Molecular Formula |
C9H10BrClO2 |
Molecular Weight |
265.53 g/mol |
IUPAC Name |
2-chloroprop-2-enyl 4-bromohexa-2,4-dienoate |
InChI |
InChI=1S/C9H10BrClO2/c1-3-8(10)4-5-9(12)13-6-7(2)11/h3-5H,2,6H2,1H3 |
InChI Key |
FBHLZGSMABWTCB-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C=CC(=O)OCC(=C)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


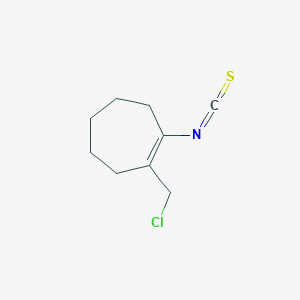
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B14385411.png)
![2-Cyano-5-[(furan-2-yl)oxy]penta-2,4-dienoic acid](/img/structure/B14385412.png)
![5-[(But-3-en-2-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14385413.png)
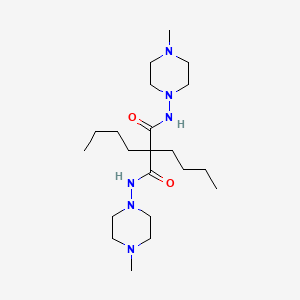
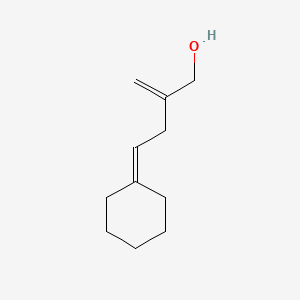
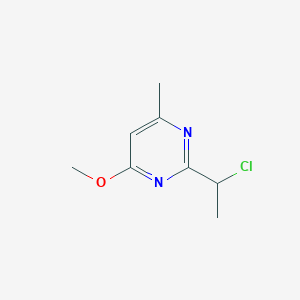
![4-Methylidenespiro[4.7]dodecan-1-one](/img/structure/B14385436.png)
![6-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14385444.png)
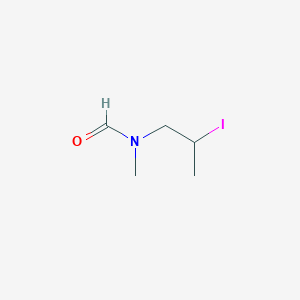


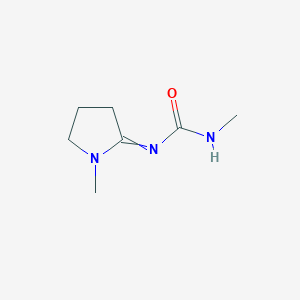
![3-[(Dimethylamino)methylidene]-2-oxopyrrolidine-1-carbaldehyde](/img/structure/B14385479.png)
